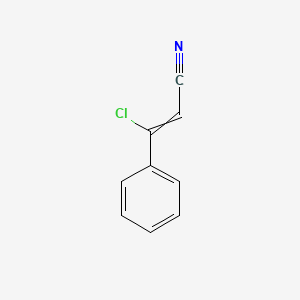

3-Chloro-3-phenylprop-2-enenitrile

CAS No.:

Cat. No.: VC13614685

Molecular Formula: C9H6ClN

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClN |

|---|---|

| Molecular Weight | 163.60 g/mol |

| IUPAC Name | 3-chloro-3-phenylprop-2-enenitrile |

| Standard InChI | InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H |

| Standard InChI Key | GVKYEBRJHLHHOE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=CC#N)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C(=CC#N)Cl |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Connectivity

The molecular structure of 3-chloro-3-phenylprop-2-enenitrile features a chloro group (-Cl) and a phenyl ring (-CH) attached to the second and third carbons of a propenenitrile chain (CH=C(CN)-). The nitrile group (-C≡N) at the terminal position introduces significant polarity, while the conjugated double bond between C1 and C2 facilitates resonance stabilization . The compound’s IUPAC name, 3-chloro-3-phenylprop-2-enenitrile, explicitly denotes the positions of its functional groups.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 163.60 g/mol | |

| SMILES Notation | C1=CC=C(C=C1)C(=CC#N)Cl | |

| InChI Key | GVKYEBRJHLHHOE-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 23.8 Ų |

Stereochemical Considerations

The compound exists in a planar geometry due to the sp-hybridized carbons in the propenenitrile chain. The (2Z)-stereoisomer (CAS 78583-84-3) has been characterized, with the chloro and phenyl groups positioned on the same side of the double bond . This stereochemical arrangement influences intermolecular interactions, particularly in crystal packing and coordination chemistry.

Synthesis and Manufacturing

Conventional Synthetic Routes

3-Chloro-3-phenylprop-2-enenitrile is synthesized via two primary methods:

-

Chlorination of 3-Phenylprop-2-enenitrile:

Direct chlorination using chlorine gas () or sulfuryl chloride () in the presence of a radical initiator (e.g., AIBN) yields the target compound. Reaction conditions typically involve temperatures of 60–80°C and anhydrous solvents such as dichloromethane . -

Cycloaddition-Functionalization Sequences:

Alternative pathways involve the Diels-Alder reaction between acrylonitrile derivatives and chlorinated dienophiles, followed by dehydrogenation.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance yield (typically 75–85%) and minimize byproducts like dichlorinated adducts. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10 mmHg) isolates the compound with >98% purity .

Physicochemical Properties

Table 2: Experimental Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | 1.18 g/cm | |

| Boiling Point | 276.4°C at 760 mmHg | |

| Refractive Index | 1.571 | |

| Flash Point | 118.2°C | |

| Vapor Pressure | 0.00482 mmHg at 25°C |

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water (<0.1 g/L at 25°C) but is miscible with organic solvents such as dichloromethane, toluene, and tetrahydrofuran. Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility in alkaline media due to the nitrile group’s reactivity .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The chloro group undergoes facile substitution with nucleophiles (e.g., amines, alkoxides) via an S2 mechanism. For example, reaction with sodium methoxide yields 3-methoxy-3-phenylprop-2-enenitrile:

Nitrile Group Transformations

The nitrile functionality participates in reduction reactions using lithium aluminum hydride () to form primary amines or undergoes hydrolysis to carboxylic acids under acidic conditions .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to β-chloroacrylic acid derivatives, which are key intermediates in antiretroviral and anticancer agents. Its ability to undergo Michael additions makes it valuable for constructing complex heterocycles .

Material Science Applications

In polymer chemistry, 3-chloro-3-phenylprop-2-enenitrile acts as a crosslinking agent in nitrile rubber production, enhancing thermal stability and tensile strength .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume